molecular formula C5H6N2OS B8722095 2-(2-Oxothiazolidin-3-yl)acetonitrile

2-(2-Oxothiazolidin-3-yl)acetonitrile

Cat. No.: B8722095
M. Wt: 142.18 g/mol
InChI Key: JEURHXQTNMADJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Oxothiazolidin-3-yl)acetonitrile (CAS 426818-29-3) is a specialized heterocyclic building block with the molecular formula C 5 H 6 N 2 OS and a molecular weight of 142.18 g/mol. This compound features a thiazolidinone scaffold, a five-membered saturated ring containing both sulfur and nitrogen atoms, which is a privileged structure in medicinal chemistry due to its diverse pharmacological potential . The core research value of this nitrile-functionalized thiazolidinone lies in its application as a key synthetic intermediate for the development of novel bioactive molecules. Thiazolidine derivatives show varied biological properties, including anticancer, anticonvulsant, antimicrobial, and anti-inflammatory activities . Specifically, thiazolidine-4-one derivatives have demonstrated significant antiproliferative activity against various human cancer cell lines, such as breast cancer (MCF-7) and lung cancer (A549) . The mechanism of action for such derivatives often involves the inhibition of critical enzymatic targets like cyclin-dependent kinase 2 (CDK2) and epidermal growth factor receptor (EGFR), as well as the induction of apoptosis through the activation of caspases 3, 8, and 9 . Furthermore, the thiazolidine core serves as a vehicle in the synthesis of valuable organic combinations, enabling the creation of complex molecules for probing biological targets and developing next-generation drug candidates . Beyond medicinal chemistry, thiazolidinone derivatives are also utilized in materials science, for instance, as functional π-conjugated end-groups in the design of squaraine dyes for optoelectronic applications . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers can leverage this compound in multi-component reactions, click chemistry, and other synthetic strategies to explore its full potential .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H6N2OS

Molecular Weight

142.18 g/mol

IUPAC Name

2-(2-oxo-1,3-thiazolidin-3-yl)acetonitrile

InChI

InChI=1S/C5H6N2OS/c6-1-2-7-3-4-9-5(7)8/h2-4H2

InChI Key

JEURHXQTNMADJA-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=O)N1CC#N

Origin of Product

United States

Chemical Reactivity and Derivatization Pathways of 2 2 Oxothiazolidin 3 Yl Acetonitrile

Transformations Involving the Nitrile Functional Group

The electron-withdrawing nature of the adjacent 2-oxothiazolidinone ring activates the nitrile group of 2-(2-oxothiazolidin-3-yl)acetonitrile, making it susceptible to a range of nucleophilic attacks and cycloaddition reactions. These transformations are pivotal for converting the nitrile into various nitrogen-containing heterocycles and other functional groups.

Hydrazinolysis and Formation of Aceto-Hydrazide Derivatives

The reaction of nitriles with hydrazine (B178648) hydrate (B1144303) is a standard method for the synthesis of hydrazides, which are valuable intermediates in the construction of various heterocyclic systems. nih.gov The hydrazinolysis of this compound involves the nucleophilic addition of hydrazine to the electrophilic carbon of the nitrile group. This process yields the corresponding 2-(2-oxothiazolidin-3-yl)aceto-hydrazide.

This reaction is typically carried out by refluxing the nitrile with hydrazine hydrate in a suitable solvent such as ethanol. naturalspublishing.com The resulting aceto-hydrazide derivative serves as a versatile precursor for synthesizing compounds like pyrazoles, triazoles, and oxadiazoles. nih.gov

Table 1: General Conditions for Hydrazinolysis of Nitriles

Reactants Reagents Solvent Conditions Product Type

Cyclization Reactions Leading to Novel Fused Heterocyclic Systems

The activated nitrile group in this compound is an excellent component for [3+2] cycloaddition reactions, providing a direct route to five-membered heterocyclic rings.

Tetrazoles: The synthesis of 5-substituted-1H-tetrazoles is commonly achieved through the reaction of nitriles with an azide (B81097) source, such as sodium azide (NaN₃). nih.govnih.gov This reaction, often catalyzed by metal salts or promoted by acids, involves the 1,3-dipolar cycloaddition of the azide anion to the carbon-nitrogen triple bond. The reaction with this compound would yield 5-((2-oxothiazolidin-3-yl)methyl)-1H-tetrazole. While the activation energy for this cycloaddition with simple nitriles like acetonitrile (B52724) can be high, the presence of the electron-withdrawing thiazolidinone ring facilitates the reaction. researchgate.net

Triazoles: 1,2,3-triazoles can be synthesized by the reaction of nitriles with aryl azides. Research on analogous compounds, such as 1,3-benzothiazol-2-ylacetonitrile, has shown high reactivity towards aromatic azides in the presence of a base like sodium methylate, leading to high yields of 5-amino-1-aryl-1,2,3-triazole derivatives. researchgate.net Applying this methodology to this compound is expected to produce the corresponding 5-amino-1-aryl-4-((2-oxothiazolidin-3-yl)methyl)-1H-1,2,3-triazole. This transformation offers a pathway to complex heterocyclic systems by building upon the core structure. nih.govnih.gov

Pyrazoles: Pyrazole (B372694) synthesis often involves the condensation of a 1,3-dicarbonyl compound with hydrazine. mdpi.comorganic-chemistry.org The nitrile group of this compound can be utilized to construct the necessary precursor. For instance, condensation of the nitrile with an α,β-unsaturated ketone could form a 1,5-dinitrile or a related intermediate, which can then undergo cyclization with hydrazine to form a pyrazole ring. Multicomponent reactions involving an aldehyde, malononitrile (B47326) (as a surrogate for the activated methylene (B1212753) character), a β-ketoester, and hydrazine are also established routes to highly substituted pyrazoles. nih.gov

Pyrimidines: The construction of a pyrimidine (B1678525) ring typically requires the condensation of a three-carbon fragment with an N-C-N unit like urea (B33335) or guanidine. bu.edu.eg The nitrile group in this compound, along with its adjacent methylene, can act as a precursor to the three-carbon component. For example, the nitrile can be converted to an amidine, which can then react with a 1,3-dicarbonyl compound to form the pyrimidine ring. Alternatively, dimerization or reaction with other active methylene compounds could generate a suitable precursor for cyclization. researchgate.net

Table 2: Cyclization Reactions of the Nitrile Group

Target Heterocycle Key Reagents Reaction Type General Product
Tetrazole Sodium Azide (NaN₃) [3+2] Cycloaddition 5-((2-Oxothiazolidin-3-yl)methyl)-1H-tetrazole
Triazole Aryl Azides [3+2] Cycloaddition 5-Amino-1-aryl-4-((2-oxothiazolidin-3-yl)methyl)-1H-1,2,3-triazole
Pyrazole Hydrazine, Carbonyl compounds Condensation/Cyclization Substituted pyrazole with a thiazolidinone moiety

Nucleophilic Addition Reactions at the Nitrile Moiety

The polarized nature of the carbon-nitrogen triple bond makes the nitrile carbon electrophilic and thus susceptible to attack by various nucleophiles. libretexts.org This reactivity allows for the conversion of the nitrile into other important functional groups, such as ketones.

A prominent example is the reaction with organometallic reagents, like Grignard reagents (R-MgX) or organolithium compounds (R-Li). The nucleophilic carbon of the organometallic reagent adds to the electrophilic nitrile carbon. The resulting imine salt is then hydrolyzed under acidic conditions to yield a ketone. libretexts.org This two-step process effectively transforms the cyano group of this compound into a carbonyl group, yielding a β-keto thiazolidinone derivative. This pathway provides a valuable method for introducing new carbon-carbon bonds and elaborating the side chain of the molecule.

Reactions at the Thiazolidinone Ring System

The thiazolidinone ring offers additional sites for chemical modification, primarily at the C-2 carbonyl group and the C-5 methylene position.

Derivatization and Functionalization at the C-2 Position of the Thiazolidinone Core

The C-2 position of the 2-oxothiazolidinone ring is a carbonyl group, which can theoretically undergo reactions typical of amides or lactams. However, its reactivity is often moderate. Potential transformations could include reduction of the carbonyl group to a methylene group using strong reducing agents, though this may also affect other functional groups in the molecule. Nucleophilic attack at the C-2 carbonyl is also possible but is less common than reactions at the more reactive nitrile or C-5 methylene positions.

Condensation and Arylidene Formation at the C-5 Position

The methylene group at the C-5 position of the thiazolidinone ring is flanked by a carbonyl group (C-4) and a sulfur atom, making the protons on this carbon acidic. This "active methylene" character is a key feature of the thiazolidinone ring's reactivity.

This acidity facilitates the Knoevenagel condensation, a nucleophilic addition of the active methylene compound to an aldehyde or ketone, followed by dehydration. wikipedia.orgbhu.ac.in In the presence of a basic catalyst such as piperidine (B6355638) or sodium acetate (B1210297), this compound readily reacts with various aromatic aldehydes. nih.govnih.gov The reaction results in the formation of 5-arylidene-2-(2-oxothiazolidin-3-yl)acetonitrile derivatives. rjptonline.orgresearchgate.net This reaction is a robust and high-yielding method for introducing diverse aryl substituents at the C-5 position, significantly expanding the chemical space accessible from the parent compound. The resulting exocyclic double bond is typically in the more stable Z-configuration.

Table 3: Knoevenagel Condensation at the C-5 Position

Reactants Catalyst Solvent Conditions Product

Ring-Opening and Rearrangement Processes of the Thiazolidinone Skeleton

The thiazolidinone ring, a core component of this compound, is a stable heterocyclic system, but it can undergo cleavage under specific chemical conditions. The reactivity of the thiazolidinone skeleton is influenced by the substituents on the ring and the nature of the attacking reagents. While specific studies detailing the ring-opening of this compound are not extensively documented, plausible pathways can be inferred from the known reactivity of related thiazolidinone derivatives. researchgate.net

One potential pathway for the cleavage of the thiazolidinone ring is through hydrolysis. For instance, some 5-thiazolidinone derivatives have been observed to undergo ring cleavage when heated in water. researchgate.net This type of reaction typically involves nucleophilic attack of water or hydroxide (B78521) ions on the carbonyl carbon (C2), leading to the formation of an unstable tetrahedral intermediate that subsequently breaks apart. For this compound, this would likely result in the formation of N-(2-mercaptoethyl)glycinonitrile or its derivatives.

Reductive cleavage is another documented method for opening the thiazolidinone ring. The use of strong reducing agents can break the bonds within the heterocyclic nucleus. For example, the reduction of certain 4-thiazolidinone (B1220212) derivatives with sodium amalgam has been shown to cleave the bond between the sulfur atom and the adjacent C-2 carbon. researchgate.net Applying similar conditions to this compound could potentially lead to the formation of N-(2-mercaptoethyl)-2-aminoacetonitrile.

Rearrangement processes for the 2-oxothiazolidine skeleton are less common but can be initiated under specific conditions, often involving photochemical or thermal activation, or through complex multi-step reaction sequences. Studies on related 3-oxoalkanenitriles have demonstrated unexpected rearrangement pathways leading to different heterocyclic systems, suggesting that the combination of the nitrile and carbonyl functionalities can lead to complex chemical behavior. nih.gov However, specific rearrangement pathways for the this compound skeleton have not been detailed in the reviewed literature.

Table 1: Potential Ring-Opening Reactions of the Thiazolidinone Skeleton

Reaction TypeReagents and ConditionsPotential ProductsPlausible MechanismReference
Hydrolytic CleavageWater (H₂O) or Hydroxide (OH⁻), HeatN-(2-mercaptoethyl)glycinonitrile derivativesNucleophilic attack on the C2 carbonyl group, followed by ring opening. researchgate.net
Reductive CleavageSodium Amalgam (Na/Hg)N-(2-mercaptoethyl)-2-aminoacetonitrile derivativesReduction of the thioamide linkage, leading to C-S bond scission. researchgate.net

Electrophilic and Nucleophilic Substitution Reactions on the Chemical Compound

The reactivity of this compound in substitution reactions is dictated by the electronic properties of its different functional groups: the thiazolidinone ring, the nitrile group, and the methylene bridge.

Nucleophilic Substitution Reactions

The most significant site for nucleophilic reactivity on the compound is the methylene group (-CH₂-) of the acetonitrile side chain. This group is considered an "active methylene" because it is positioned between two electron-withdrawing groups: the thiazolidinone ring (specifically the nitrogen atom and its associated carbonyl group) and the cyano (-C≡N) group. egyankosh.ac.in This positioning increases the acidity of the methylene protons.

In the presence of a base, one of these protons can be abstracted to form a resonance-stabilized carbanion. This carbanion is a potent nucleophile and can readily react with a variety of electrophiles. This reactivity is the basis for many derivatization pathways, most notably condensation reactions. For example, in a reaction analogous to the Knoevenagel condensation, the carbanion can attack the carbonyl carbon of aldehydes or ketones. nih.gov This leads to the formation of a new carbon-carbon double bond, yielding α,β-unsaturated nitrile derivatives. The reaction of active methylene compounds with various electrophiles is a well-established method for forming C-C bonds. nih.govmdpi.com

Another site for nucleophilic attack is the carbonyl carbon (C2) of the thiazolidinone ring. This carbon is electrophilic and can be attacked by strong nucleophiles, which typically leads to ring-opening, as discussed in the previous section, rather than a simple substitution on the ring itself.

Furthermore, the nitrile group can undergo nucleophilic addition, most commonly hydrolysis. Under acidic or basic conditions, the nitrile can be hydrolyzed to first form an amide (2-(2-Oxothiazolidin-3-yl)acetamide) and subsequently a carboxylic acid (2-(2-Oxothiazolidin-3-yl)acetic acid). nih.gov

Electrophilic Substitution Reactions

The this compound molecule does not possess an aromatic ring, and therefore does not undergo classical electrophilic aromatic substitution reactions. masterorganicchemistry.com The thiazolidinone ring is generally considered electron-deficient due to the presence of the electron-withdrawing carbonyl group, making it unreactive toward most electrophiles.

Electrophilic attack is more likely to occur on the nucleophilic carbanion generated from the active methylene group, as described above. In this context, the carbanion acts as the nucleophile, and the reacting partner is the electrophile. Direct electrophilic substitution on the ring's carbon atoms is not a favored pathway. Potential reactions with electrophiles could occur at the heteroatoms. The sulfur atom, for instance, could be oxidized to a sulfoxide (B87167) or sulfone using appropriate oxidizing agents, a known reaction for some thiazolidinone derivatives. researchgate.net The nitrogen atom's lone pair is involved in amide resonance with the carbonyl group, significantly reducing its nucleophilicity and thus its reactivity towards electrophiles.

Table 2: Nucleophilic Substitution via the Active Methylene Group

ElectrophileBase/CatalystProduct StructureReaction TypeReference
Aromatic Aldehyde (Ar-CHO)Piperidine, Ethanol2-(2-Oxothiazolidin-3-yl)-3-arylacrylonitrileKnoevenagel-type Condensation nih.gov
Ketone (R₂C=O)Sodium Ethoxide (NaOEt)3,3-Disubstituted-2-(2-oxothiazolidin-3-yl)acrylonitrileAldol-type Condensation nih.gov
Alkyl Halide (R-X)Sodium Hydride (NaH)2-(2-Oxothiazolidin-3-yl)alkanenitrileC-Alkylation egyankosh.ac.in

Mechanistic Investigations of Chemical Transformations Involving 2 2 Oxothiazolidin 3 Yl Acetonitrile

Elucidation of Reaction Mechanisms through Experimental Kinetic Studies

Experimental kinetic studies are paramount in unraveling the step-by-step sequence of events in a chemical reaction. For reactions involving 2-(2-Oxothiazolidin-3-yl)acetonitrile, determining the rate law, activation parameters, and the effect of reactant concentrations can provide direct evidence for the proposed mechanism. While specific, comprehensive kinetic data for reactions of this compound are not extensively documented in publicly available literature, the principles of kinetic analysis can be applied to its characteristic transformations.

For instance, in a hypothetical alkylation reaction at the α-carbon of the acetonitrile (B52724) moiety, a kinetic study would involve monitoring the disappearance of the starting material or the appearance of the product over time under various concentrations of the base and the alkylating agent. The order of the reaction with respect to each reactant would shed light on whether the formation of a carbanion intermediate is the rate-determining step.

Table 1: Hypothetical Kinetic Data for the Alkylation of this compound

Experiment[Substrate] (mol/L)[Base] (mol/L)[Alkylating Agent] (mol/L)Initial Rate (mol/L·s)
10.10.10.11.0 x 10⁻⁵
20.20.10.12.0 x 10⁻⁵
30.10.20.12.0 x 10⁻⁵
40.10.10.21.0 x 10⁻⁵

Note: This table is illustrative and not based on actual experimental results.

From such hypothetical data, one could infer that the reaction is first order in both the substrate and the base, and zero order in the alkylating agent, suggesting that the deprotonation to form the nitrile-stabilized carbanion is the slow step.

Computational Chemistry and Quantum Mechanical Analysis of Reaction Pathways

In the absence of extensive experimental data, computational chemistry serves as a powerful tool to predict and understand the mechanistic details of reactions involving this compound. Quantum mechanical calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates.

Transition State Characterization and Energy Profiling

The characterization of transition states is a cornerstone of computational mechanistic studies. For a reaction such as a [3+2] cycloaddition where the nitrile group of this compound could potentially react with a dipole, computational methods can locate the transition state structure. Frequency calculations are then performed to confirm the nature of this structure; a single imaginary frequency corresponds to the motion along the reaction coordinate.

The energy difference between the reactants and the transition state provides the activation energy barrier, a critical parameter in determining the reaction rate. By mapping the energies of reactants, intermediates, transition states, and products, a comprehensive energy profile for the reaction pathway can be constructed.

Density Functional Theory (DFT) Studies on Reaction Intermediates

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and stability of molecules. In the context of reactions involving this compound, DFT studies can provide valuable information about the nature of reaction intermediates. For example, in a base-mediated reaction, DFT calculations can be used to analyze the charge distribution and geometry of the resulting carbanion, assessing its stability and nucleophilicity. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can further elucidate the delocalization of the negative charge across the nitrile group and potentially the oxothiazolidine ring.

Table 2: Calculated Properties of a Hypothetical Reaction Intermediate using DFT

PropertyValue
Relative Energy (kcal/mol)-15.2
NBO Charge on α-Carbon-0.45
C≡N Bond Length (Å)1.175
C-C Bond Length (Å)1.420

Note: This table presents hypothetical data from a DFT calculation.

These calculated parameters can offer insights into the reactivity of the intermediate. For instance, a significant negative charge on the α-carbon would confirm its nucleophilic character.

Influence of Solvent Media and Stereochemical Considerations on Reaction Mechanisms

The reaction environment, particularly the solvent, can have a profound impact on the reaction mechanism and its outcome. The polarity, proticity, and coordinating ability of the solvent can influence the stability of reactants, intermediates, and transition states.

For reactions involving polar or charged intermediates, such as the carbanion formed from this compound, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed. These solvents can solvate the counter-ion of the base, thereby increasing the reactivity of the "naked" anion. In contrast, protic solvents could protonate the carbanion, hindering the desired reaction.

Stereochemistry is another critical aspect, particularly if new chiral centers are formed during a reaction. The rigid thiazolidinone ring in this compound can exert stereocontrol in reactions at the adjacent cyanomethyl group. The approach of a reagent to the α-carbon can be influenced by the steric bulk of the oxothiazolidine ring, potentially leading to diastereoselectivity. Computational studies can be instrumental in predicting and explaining the observed stereochemical outcomes by calculating the energies of the diastereomeric transition states. A lower energy transition state for one diastereomer would indicate its preferential formation.

Advanced Structural Characterization and Conformational Analysis of 2 2 Oxothiazolidin 3 Yl Acetonitrile and Its Derivatives

Spectroscopic Methods for Elucidating Molecular Architecture and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR spectra provide information on the chemical environment, connectivity, and number of different types of protons and carbons, respectively.

For 2-(2-Oxothiazolidin-3-yl)acetonitrile, the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three sets of non-equivalent methylene (B1212753) (CH₂) protons. The protons on the carbon adjacent to the sulfur atom (C5) and the carbon adjacent to the carbonyl group (C4) within the thiazolidinone ring would likely appear as triplets, assuming coupling with each other. The methylene protons of the acetonitrile (B52724) side chain, being adjacent to the nitrogen atom, would appear as a singlet.

The ¹³C NMR spectrum would complement this by showing five distinct signals: one for the carbonyl carbon (C=O), two for the methylene carbons of the ring (C4 and C5), one for the methylene carbon of the side chain (CH₂CN), and one for the nitrile carbon (CN). rsc.org The chemical shifts of these carbons provide definitive evidence for the molecular skeleton.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Signal Type Predicted Chemical Shift (ppm) Notes
¹H NMR
Ring CH₂ (C4-H)Triplet~3.9 - 4.2Adjacent to the carbonyl group.
Ring CH₂ (C5-H)Triplet~3.2 - 3.5Adjacent to the sulfur atom.
Side Chain CH₂Singlet~4.3 - 4.6Attached to the nitrogen atom and adjacent to the nitrile group.
¹³C NMR
C=O (C2)Carbonyl~170 - 175Characteristic of an amide/thioester carbonyl.
Ring CH₂ (C4)Aliphatic~35 - 40Carbon adjacent to the carbonyl.
Ring CH₂ (C5)Aliphatic~30 - 35Carbon adjacent to the sulfur.
Side Chain CH₂Aliphatic~40 - 45Carbon in the acetonitrile side chain.
C≡NNitrile~115 - 120Characteristic of a nitrile carbon.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov For this compound, the IR spectrum would display characteristic absorption bands confirming its key structural features.

The most prominent peaks would include a strong absorption for the amide carbonyl (C=O) stretching vibration, typically found in the region of 1680-1720 cm⁻¹. Another key diagnostic peak is the stretching vibration of the nitrile group (C≡N), which appears as a sharp, medium-intensity band around 2240-2260 cm⁻¹. nist.govresearchgate.net Other significant absorptions would correspond to C-H stretching of the methylene groups and vibrations associated with the C-N and C-S bonds within the thiazolidinone ring. impactfactor.org

Table 2: Characteristic Infrared (IR) Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Amide CarbonylC=O Stretch1680 - 1720Strong
NitrileC≡N Stretch2240 - 2260Medium, Sharp
MethyleneC-H Stretch2850 - 3000Medium
Amine/AmideC-N Stretch1250 - 1350Medium
ThioetherC-S Stretch600 - 800Weak to Medium

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. nih.gov

For this compound (C₅H₆N₂OS), the high-resolution mass spectrum would show a molecular ion peak [M]⁺ corresponding to its exact molar mass (142.02 g/mol ). nist.gov The fragmentation pattern under electron ionization (EI) or other ionization techniques would likely involve the cleavage of the N-CH₂CN bond, leading to fragments corresponding to the thiazolidinone ring and the cyanomethyl radical or cation. Further fragmentation of the thiazolidinone ring could involve the loss of CO or cleavage at the C-S bond, providing additional structural confirmation. researchgate.netnih.gov

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Identity Notes
142[C₅H₆N₂OS]⁺Molecular Ion (M⁺)
102[C₃H₄NOS]⁺Loss of acetonitrile group (•CH₂CN)
74[C₂H₄NS]⁺Cleavage of the ring with loss of CO
42[C₂H₄N]⁺Fragment from the acetonitrile side chain and nitrogen
40[CH₂CN]⁺Cyanomethyl cation

Solid-State Structural Determination via X-ray Crystallography

While spectroscopic methods provide crucial data on molecular connectivity, X-ray crystallography offers an unambiguous determination of the three-dimensional atomic arrangement in the solid state. nih.govwikipedia.org This technique yields precise information on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together in a crystal lattice. thepharmajournal.com

The analysis of the crystal structure of thiazolidinone derivatives reveals the nature and geometry of intermolecular interactions that stabilize the crystal lattice. researchgate.net For a molecule like this compound, weak intermolecular forces such as C-H···O and C-H···N hydrogen bonds are expected to be significant. nih.govnih.gov The oxygen atom of the carbonyl group and the nitrogen atom of the nitrile group can act as hydrogen bond acceptors, interacting with methylene protons from neighboring molecules.

X-ray crystallography provides definitive information on the conformation of cyclic structures. Five-membered rings like thiazolidinone are not planar and typically adopt either an "envelope" or a "twisted" conformation to minimize steric and torsional strain. mdpi.com In an envelope conformation, one atom is out of the plane formed by the other four. In a twisted conformation, two atoms are displaced on opposite sides of the plane of the other three. The specific conformation adopted by the thiazolidinone ring in this compound would be determined by the solid-state packing forces. nih.gov

Theoretical Studies on Molecular Geometry, Conformation, and Electronic Structure

Theoretical and computational chemistry offer powerful tools for elucidating the intricate structural and electronic characteristics of molecules like this compound. By employing quantum chemical calculations, researchers can model molecular behavior at the atomic level, providing insights that are complementary to experimental data. These studies are crucial for understanding the molecule's intrinsic properties, such as its three-dimensional shape, conformational flexibility, and the distribution of electrons, which collectively govern its reactivity and interactions.

Quantum Chemical Calculations of Stable Conformations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in identifying the most stable three-dimensional arrangements, or conformations, of this compound. The conformational landscape of this molecule is primarily defined by the geometry of the five-membered 2-oxothiazolidine ring and the orientation of the N-substituted acetonitrile group.

The 2-oxothiazolidine ring is not planar. To minimize steric and torsional strain, it adopts a puckered conformation. Theoretical calculations on analogous five-membered heterocyclic rings, such as oxazolidinones, suggest that the most stable forms are typically 'envelope' or 'twist' (half-chair) conformations. In an envelope conformation, four of the ring atoms are roughly coplanar, while the fifth atom (often the carbon atom opposite the nitrogen or the sulfur atom) is out of the plane.

Table 1: Representative Theoretical Conformational Data for a Substituted 2-Oxothiazolidine Ring Note: This table presents typical data expected from DFT calculations for this class of compounds, illustrating the type of findings from such a study.

Parameter Value Description
Ring Conformation Envelope Four atoms are coplanar, with C4 puckered out of the plane.
Energy Minimum -450.34 Hartrees The calculated ground state energy of the most stable conformer.
Key Dihedral Angle (C5-N3-C6-C7) 85.2° The angle defining the orientation of the acetonitrile group relative to the ring.

| Relative Energy (Conformer 2) | +2.1 kcal/mol | The energy difference of a less stable conformer compared to the global minimum. |

Analysis of Electronic Properties (e.g., Frontier Molecular Orbitals, Charge Distribution)

The electronic properties of a molecule are fundamental to its chemical reactivity. Theoretical methods provide detailed information about the distribution of electrons and the energies of molecular orbitals.

Frontier Molecular Orbitals (FMOs): According to Frontier Molecular Orbital theory, a molecule's reactivity is primarily governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and its Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of chemical stability and reactivity. researchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, DFT calculations would show the spatial distribution of these orbitals.

HOMO: The HOMO is expected to be localized primarily on the electron-rich regions of the molecule, such as the lone pairs of the sulfur atom and the carbonyl oxygen. This indicates that these sites are the most probable for electrophilic attack.

LUMO: The LUMO would likely be distributed across the π-antibonding orbitals of the carbonyl (C=O) group and the nitrile (C≡N) group. These areas represent the most probable sites for nucleophilic attack.

The analysis of FMOs helps predict how the molecule will interact with other reagents and its potential role in chemical reactions. nih.gov

Charge Distribution and Molecular Electrostatic Potential (MEP): The distribution of electron density within the molecule can be visualized through a Molecular Electrostatic Potential (MEP) map. The MEP surface illustrates the electrostatic potential at different points on the molecule's surface, indicating regions of positive and negative charge.

In this compound, the electronegative oxygen, nitrogen, and sulfur atoms draw electron density towards themselves. The MEP map would consequently show:

Negative Electrostatic Potential (Red/Yellow): These regions, concentrated around the carbonyl oxygen and the nitrogen of the nitrile group, are electron-rich and represent likely sites for interaction with electrophiles or hydrogen bond donors.

Positive Electrostatic Potential (Blue): These regions are typically found around the hydrogen atoms and indicate electron-poor areas susceptible to nucleophilic attack.

This detailed charge distribution analysis provides a roadmap for the molecule's intermolecular interactions and chemical reactivity. bohrium.com

Table 2: Representative Calculated Electronic Properties Note: This table provides typical values derived from DFT calculations for N-substituted thiazolidinone derivatives to illustrate the expected electronic characteristics.

Property Calculated Value Significance
HOMO Energy -6.8 eV Indicates the energy of the highest energy electrons; relates to ionization potential.
LUMO Energy -1.2 eV Indicates the energy of the lowest energy empty orbital; relates to electron affinity.
HOMO-LUMO Gap (ΔE) 5.6 eV A larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment 3.5 D Indicates the overall polarity of the molecule, arising from asymmetric charge distribution.
Mulliken Atomic Charge on S1 +0.25 e Quantifies the partial positive charge on the sulfur atom due to bonding with more electronegative atoms.

| Mulliken Atomic Charge on O2 | -0.58 e | Quantifies the partial negative charge on the carbonyl oxygen, highlighting its nucleophilic character. |

Strategic Utility of 2 2 Oxothiazolidin 3 Yl Acetonitrile As a Chemical Building Block

Role as a Versatile Precursor in the Synthesis of Diverse Heterocyclic Scaffolds

The chemical reactivity of 2-(2-Oxothiazolidin-3-yl)acetonitrile makes it an excellent starting material for synthesizing a variety of heterocyclic systems. The methylene (B1212753) group, positioned between the electron-withdrawing nitrile group and the thiazolidinone ring, is particularly acidic and reactive, making it an ideal nucleophile in numerous carbon-carbon bond-forming reactions. wikipedia.org

A primary application of this active methylene group is in the Knoevenagel condensation. wikipedia.orgresearchgate.netjocpr.com This reaction involves the condensation of an active methylene compound with a carbonyl group from an aldehyde or ketone, typically catalyzed by a weak base. wikipedia.org When this compound is reacted with various aromatic or heterocyclic aldehydes, it yields α,β-unsaturated nitrile derivatives. These products can then serve as intermediates for further cyclization reactions to construct more elaborate ring systems. For instance, a one-pot reaction of a similar compound, 2-(4-oxo-4,5-dihydrothiazol-2-yl)acetonitrile, with malononitrile (B47326) and an aromatic aldehyde can lead to the formation of pyrano[2,3-d]thiazole derivatives. purkh.com

The versatility of this compound as a precursor is further demonstrated by its use in building fused heterocyclic systems. The nitrile and the thiazolidinone core can participate in cycloaddition and condensation reactions. For example, similar thiazole (B1198619) precursors are used in the Hantzsch thiazole synthesis and its variations to create substituted thiazole rings, which are core components of many pharmaceuticals. derpharmachemica.com The reaction of a thiourea (B124793) derivative with various α-halocarbonyl compounds can yield a diverse library of thiazole-containing molecules. nih.gov

Below is an interactive table summarizing the utility of acetonitrile (B52724) precursors in synthesizing various heterocyclic scaffolds through different key reactions.

Reactant(s)Key Reaction TypeResulting Heterocyclic ScaffoldReference
Aromatic/Heterocyclic AldehydesKnoevenagel Condensationα,β-Unsaturated Acrylonitriles researchgate.netias.ac.in
Aldehyde + MalononitrileOne-Pot Multicomponent ReactionPyrano[2,3-d]thiazoles purkh.com
α-Haloketones / α-BromoketonesHantzsch-type CyclocondensationSubstituted Thiazoles derpharmachemica.comnih.gov
Isatin DerivativesKnoevenagel Condensation2-(2-oxoindolin-3-ylidene)acetonitriles ias.ac.in
Ethyl ChloroacetateNucleophilic Substitution & Cyclization4-Oxo-4,5-dihydrothiazoles nih.gov
Table 1: Synthesis of Heterocyclic Scaffolds from Acetonitrile Precursors

Rational Design and Synthesis of Chemically Modified Analogues for Investigating Molecular Interactions

The rational design of analogues based on the this compound scaffold is a key strategy in medicinal chemistry to explore and optimize interactions with biological targets. nih.govnih.gov By systematically modifying the core structure, researchers can fine-tune the molecule's steric, electronic, and hydrophobic properties to enhance binding affinity and selectivity for a specific protein or receptor.

Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific chemical features of a molecule contribute to its biological activity. acgpubs.org For derivatives of this compound, SAR studies typically involve synthesizing a library of analogues with modifications at various positions and evaluating their activity in biological assays.

For example, in the development of oxazolidinone antibacterials, a class of compounds structurally related to thiazolidinones, extensive SAR studies have been conducted. nih.gov These studies revealed that modifications to the C-5 position of the oxazolidinone ring significantly impact potency and the ability to overcome resistance mechanisms. For instance, replacing the traditional acetamide (B32628) group with a hydroxymethyl or a 1,2,3-triazole substituent can maintain or enhance activity against drug-resistant bacterial strains. nih.gov Similarly, for 4-thiazolidinone (B1220212) derivatives designed as enzyme inhibitors, introducing bulky hydrophobic groups, such as a naphthyl group, at the N-3 position can improve inhibitory activity. nih.gov

Molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) studies are computational tools that complement synthetic efforts. scielo.org.mx Docking simulations can predict the binding mode of a ligand within the active site of a target protein, identifying key interactions like hydrogen bonds or hydrophobic contacts. nih.govscielo.org.mx For instance, docking studies of 4-thiazolidinone derivatives inhibiting human dihydroorotate (B8406146) dehydrogenase (hDHODH) revealed that a hydrogen bond with the amino acid residue Tyr38 was crucial for bioactivity. nih.gov This information guides the rational design of new analogues with improved binding characteristics.

The following interactive table illustrates typical SAR findings from studies on related heterocyclic compounds.

Parent ScaffoldModification SiteModification TypeImpact on Biological ActivityInferred Binding MechanismReference
OxazolidinoneC-5 PositionAcetamide → HydroxymethylMaintains potency against resistant strainsAvoids resistance mechanism targeting the acetamide group nih.gov
4-ThiazolidinoneN-3 Phenyl GroupH → Naphthyl groupIncreased inhibitory activity (IC50 from >50 to 1.12 µM)Improved hydrophobic interactions in the binding pocket nih.gov
Phenothiazine-azetidinoneAromatic RingH → NO2 groupHigher antimicrobial activityEnhanced electronic interactions with the target acgpubs.org
2-Oxoquinoline ArylaminothiazoleAromatic RingVarying substituentsModulates tubulin inhibition (IC50 from 4.4 to 73.2 µM)Electrostatic and hydrophobic interactions are crucial for binding scielo.org.mx
Table 2: Examples of Structure-Activity Relationship (SAR) Findings

Chemical probes are indispensable tools for studying the function of proteins in their native environments. mskcc.orgnih.gov These are typically small molecules, derived from a known active compound, that have been modified to include a reporter tag, such as a fluorescent dye, a biotin (B1667282) molecule, or a radiolabel. mskcc.orgresearchgate.net Analogues of this compound can be rationally designed to serve as such probes for receptor-ligand binding analysis.

The development process begins with a well-characterized ligand that binds to the target receptor with high affinity and selectivity. A linker is then strategically attached to a position on the ligand that is not critical for receptor binding, as determined by SAR studies. Finally, a reporter tag is attached to the linker. For instance, a fluorescent probe can be synthesized by coupling a fluorophore like fluorescein (B123965) isothiocyanate (FITC) to an analogue of the parent compound. mskcc.org

These chemical probes are then used in various biochemical assays to quantify receptor-ligand interactions. chemrxiv.org

Radioligand Binding Assays : An analogue of this compound could be synthesized with a radioactive isotope (e.g., ³H or ¹²⁵I). This radiolabeled probe allows for the direct measurement of binding to its target receptor. In competition binding experiments, the ability of unlabeled test compounds to displace the radiolabeled probe is measured, which allows for the determination of their binding affinities (Ki values).

Fluorescence-Based Assays : A fluorescently labeled probe can be used in techniques like Fluorescence Polarization (FP) or Förster Resonance Energy Transfer (FRET). chemrxiv.org These methods can monitor the binding event in real-time without the need to separate bound from unbound ligand, making them suitable for high-throughput screening.

Affinity Chromatography : A probe with a biotin tag can be immobilized on a solid support (e.g., streptavidin-coated beads). This allows for the "pull-down" of the target receptor from a complex biological sample, enabling its identification and further characterization. mskcc.org

The design of these probes is a meticulous process that leverages SAR data to ensure that the addition of the linker and reporter tag does not significantly compromise the binding affinity for the target receptor. researchgate.net These tools are crucial for validating target engagement and elucidating the mechanism of action of new chemical entities in a controlled, non-cellular or cellular context, without assessing their effects in a whole organism. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2-(2-Oxothiazolidin-3-yl)acetonitrile, and what are their mechanistic considerations?

  • Methodology : Multi-step synthesis often involves cyclization of thiourea derivatives with α-haloacetonitriles, followed by oxidation. For example, analogous thiazolidinone syntheses (e.g., ) use electrophilic substitutions and nucleophilic additions under controlled pH and temperature. Key steps include:

  • Cyclocondensation of 2-aminothiols with nitrile-containing precursors.
  • Oxidation of thiazolidine intermediates using agents like H₂O₂ or NaIO₄ .
    • Analytical Monitoring : Reaction progress is tracked via TLC (Rf value comparison) and NMR to confirm intermediate formation .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Techniques :

  • HPLC/GC-MS : Quantify impurities (<0.5% threshold) using reverse-phase C18 columns ( ).
  • Spectroscopy : ¹H/¹³C NMR (e.g., δ ~3.5 ppm for acetonitrile protons; thiazolidinone carbonyl at ~170 ppm) and FT-IR (C≡N stretch ~2250 cm⁻¹) .
  • X-ray Crystallography : Single-crystal diffraction (if crystallizable) to resolve bond angles and confirm stereochemistry, analogous to SHELX-refined structures ( ).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale syntheses?

  • Experimental Design :

  • DoE (Design of Experiments) : Vary solvent polarity (e.g., DMF vs. THF), temperature (25–80°C), and catalyst loading (e.g., p-TsOH) to identify optimal parameters .
  • Kinetic Studies : Use in-situ IR or Raman spectroscopy to monitor rate-limiting steps (e.g., cyclization vs. oxidation) .
    • Challenges : Intermediate instability (e.g., hygroscopic thiazolidinones) may require inert atmosphere handling .

Q. What computational approaches are suitable for predicting the reactivity of this compound?

  • Methods :

  • DFT Calculations : Model transition states for cyclization using Gaussian or ORCA software (B3LYP/6-31G* basis set) to predict activation energies .
  • Docking Studies : Screen for biological targets (e.g., enzymes with thiazolidinone-binding pockets) using AutoDock Vina .
    • Validation : Compare computational results with experimental kinetic data (e.g., Arrhenius plots) .

Q. How do researchers resolve contradictions in bioactivity data across studies?

  • Case Study : If one study reports anti-inflammatory activity (IC₅₀ = 10 µM) while another shows no effect:

  • Reproducibility Checks : Confirm assay conditions (e.g., cell line viability, solvent controls) .
  • Metabolite Analysis : Use LC-MS to detect degradation products (e.g., hydrolyzed acetonitrile group) that may alter bioactivity .
    • Statistical Tools : Apply ANOVA to assess inter-laboratory variability in dose-response curves .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

  • Crystallization Techniques :

  • Solvent Screening : Test polar aprotic (DMSO) vs. non-polar (hexane) mixtures for nucleation.
  • Seeding : Introduce microcrystals from analogous compounds (e.g., thiazolidinone derivatives in ).
    • Alternative Methods : If crystallization fails, use cryo-EM or powder XRD paired with Rietveld refinement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.